![molecular formula C22H23N3O4 B4028818 1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B4028818.png)
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide
Overview
Description
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound with a molecular formula of C22H23N3O4 It is characterized by a pyrrolidine ring, a piperidine ring, and a phenoxyphenyl group
Preparation Methods
The synthesis of 1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide involves multiple steps, typically starting with the formation of the pyrrolidine and piperidine rings. The phenoxyphenyl group is then introduced through a series of reactions involving phenol derivatives. The exact synthetic routes and reaction conditions can vary, but common methods include the use of protecting groups, coupling reactions, and purification steps such as recrystallization .
Chemical Reactions Analysis
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine and piperidine rings play a crucial role in its binding to target proteins, while the phenoxyphenyl group contributes to its overall stability and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid: This compound has a similar structure but differs in its functional groups and overall reactivity.
2,5-Dioxo-1-pyrrolidinyl 5- [4- (1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: This compound has a different substituent on the pyrrolidine ring, leading to different chemical and biological properties
Properties
IUPAC Name |
1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c23-21(27)15-10-12-24(13-11-15)19-14-20(26)25(22(19)28)16-6-8-18(9-7-16)29-17-4-2-1-3-5-17/h1-9,15,19H,10-14H2,(H2,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBIQUZAPKBAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-fluorophenyl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B4028740.png)
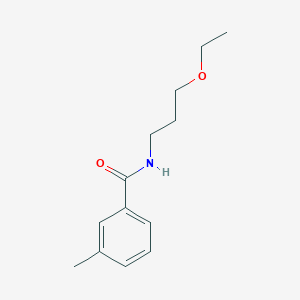
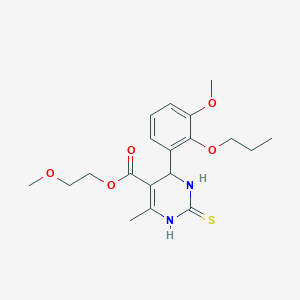
![N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE](/img/structure/B4028765.png)
![4-[2-(3,5-dimethyl-1-piperazinyl)-5-nitrobenzoyl]morpholine](/img/structure/B4028768.png)
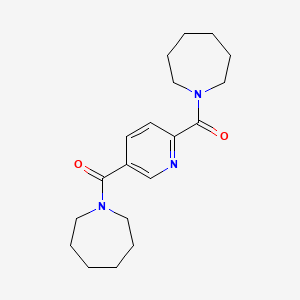
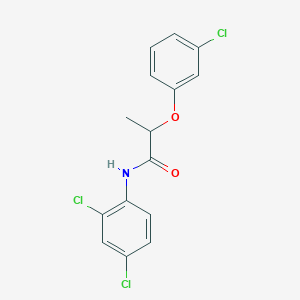
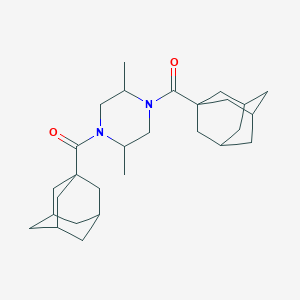
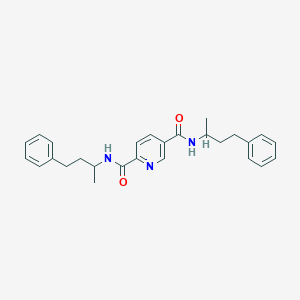
![5-chloro-N-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-methoxybenzamide](/img/structure/B4028803.png)
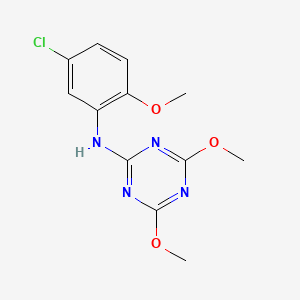
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4028812.png)
![(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B4028816.png)
![3-[(3,5-dimethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B4028827.png)
